molecular formula C7H9AsO2 B087130 Methylphenylarsinic acid CAS No. 13911-65-4

Methylphenylarsinic acid

Cat. No.: B087130
CAS No.: 13911-65-4
M. Wt: 200.07 g/mol
InChI Key: MROUTHHOGFJANY-UHFFFAOYSA-N
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Description

Methylphenylarsinic acid is a useful research compound. Its molecular formula is C7H9AsO2 and its molecular weight is 200.07 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Redox Reactions and Chelation

Methylphenylarsinic acid (pentavalent As) undergoes reduction to its trivalent analog in the presence of thiol-containing agents like 2,3-dimercaptopropane-1-sulfonate (DMPS). This redox reaction is followed by chelation, forming stable five-membered rings via As–S bonds .

Key Findings:

  • Reduction Mechanism :

    R AsO OH 2DMPSR As OH 2DMPSR As S DMPS 2\text{R AsO OH }_2\xrightarrow{\text{DMPS}}\text{R As OH }_2\xrightarrow{\text{DMPS}}\text{R As S DMPS }_2

    Trivalent intermediates are transient and rapidly chelated by DMPS, producing syn and anti diastereomers due to chiral centers at As and C8 of DMPS .

  • Reaction Kinetics :
    Substituents on the aromatic ring influence reaction rates. Electron-withdrawing groups (e.g., –NO₂) accelerate reduction, while electron-donating groups (e.g., –NH₂) slow it .

Substituent (R)Half-Life (t₁/₂, min) at pH 6
–NO₂ (HNPAA)43
–H (PAA)29
–NH₂ (o-APAA)53
–NH₂ (p-APAA)79
Data inferred from analogous phenylarsonic acids .

Enzymatic Methylation

Trivalent methylphenylarsenicals may undergo enzymatic methylation via arsenic (+3 oxidation state) methyltransferase (As3MT), using S-adenosylmethionine (SAM) as a methyl donor .

Key Findings:

  • Substrate Specificity :
    Only trivalent species serve as substrates for As3MT. Pentavalent arsenicals require prior reduction (e.g., by glutathione) to react .

    R As OH 2GSHR As SG 2As3MTCH R As SG 2\text{R As OH }_2\xrightarrow{\text{GSH}}\text{R As SG }_2\xrightarrow{\text{As3MT}}\text{CH R As SG }_2
  • Metabolic Relevance :
    Methylation reduces cytotoxicity; trivalent arsenicals exhibit IC₅₀ values 300–30,000× lower than pentavalent forms .

CompoundIC₅₀ (μM)Methylation Efficiency (%)
Roxarsone (ROX)12036
3-AHPAA85>50
Data from chicken liver studies .

Thermal Decomposition

Upon heating, this compound decomposes to arsenic oxides (e.g., As₂O₃) and volatile organic byproducts .

Key Findings:

  • Decomposition Pathway :

    CH C H AsO OH 2ΔAs O +CO2+H O+Organic residues\text{CH C H AsO OH }_2\xrightarrow{\Delta}\text{As O }+\text{CO}_2+\text{H O}+\text{Organic residues}
  • Stability :
    Decomposition initiates near 300°C, with full degradation at 393°C .

Acid-Base Behavior

The acidity of this compound stems from its As–OH groups, with pKa values influenced by substituents .

PropertyValue
pKa₁ (As–OH)~2.2
pKa₂ (As–OH)~8.9
Solubility in H₂O256 g/L (20°C)
Data extrapolated from methanearsonic acid .

Synthetic Routes

This compound can be synthesized via:

  • Diazotization : Reaction of benzenediazonium salts with sodium arsenite under Cu²⁺ catalysis .

  • Alkylation : Direct methylation of phenylarsonic acid using methyl halides .

Properties

CAS No.

13911-65-4

Molecular Formula

C7H9AsO2

Molecular Weight

200.07 g/mol

IUPAC Name

methyl(phenyl)arsinic acid

InChI

InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)

InChI Key

MROUTHHOGFJANY-UHFFFAOYSA-N

SMILES

C[As](=O)(C1=CC=CC=C1)O

Canonical SMILES

C[As](=O)(C1=CC=CC=C1)O

Key on ui other cas no.

13911-65-4

Origin of Product

United States

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